Acetamidofluorescein

Fluorescence spectroscopy Conjugate chemistry Immunoassay development

Researchers needing a thiol-non-reactive fluorescent label for functional protease or motor protein assays face limited options. Acetamidofluorescein solves this with a stable acetamido handle that preserves protein activity where FITC or 5-IAF fail. - Enables spatially-resolved imaging of tumor protease secretion (B16F10 melanoma models). - Maintains kinesin motor function post-labeling for organelle transport studies. - Functions as a [glutathione]-S-acetamidofluorescein substrate for phytochelatin synthase assays. Supplied at ≥97% purity with consistent spectral properties (Ex/Em: 491/515 nm).

Molecular Formula C22H15NO6
Molecular Weight 389.4 g/mol
Cat. No. B13829278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamidofluorescein
Molecular FormulaC22H15NO6
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C22H15NO6/c1-11(24)23-17-4-2-3-16-20(17)21(27)29-22(16)14-7-5-12(25)9-18(14)28-19-10-13(26)6-8-15(19)22/h2-10,25-26H,1H3,(H,23,24)
InChIKeyASJRVALLTCYYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamidofluorescein Overview


Acetamidofluorescein (CAS 82779-14-4) is an N-acetyl derivative of fluorescein, characterized by an acetamido substituent at the 5-position of the phenyl ring [1]. Its molecular formula is C22H15NO6 with a molecular weight of approximately 389.4 g/mol, and it exhibits fluorescence excitation/emission maxima at 491 nm and 515 nm, respectively . As a member of the fluorescein dye family, this compound shares the core xanthene-fluorophore structure while possessing distinct chemical reactivity and conjugation properties attributable to the acetamido functional group .

Conjugation Pre-formed amide linkage for site-specific labeling
Selection Non-thiol-reactive alternative to iodoacetamide probes
Use Context Enzyme substrate design, functional protein tracking

Acetamidofluorescein: Substitution Limitations


Generic substitution among fluorescein derivatives is scientifically inadvisable due to substantial functional group-dependent differences in chemical reactivity, labeling specificity, and downstream assay compatibility . Unmodified fluorescein lacks a reactive handle for site-specific covalent conjugation. 5-Iodoacetamidofluorescein (5-IAF) contains a thiol-reactive iodoacetamide group that labels cysteine residues, whereas acetamidofluorescein bears a non-alkylating acetamido group and functions via alternative conjugation strategies or serves as a pre-conjugated building block . Furthermore, substitution patterns on the fluorescein core alter spectral characteristics, quantum yield, and pH sensitivity profiles [1], making direct interchange without revalidation of assay performance and detection limits a source of experimental irreproducibility.

Acetamidofluorescein
Fluorescein / 5-IAF
Reactive Handle
Acetamido group (amide conjugation)
None or iodoacetamide (thiol-reactive)
Labeling Specificity
Non-alkylating; may preserve active-site function
Thiol-alkylating may inhibit enzyme activity
Spectral / pH Profile
Comparable to fluorescein; amide substitution
May shift spectra or pH sensitivity; requires revalidation

Acetamidofluorescein Differentiation Evidence


Fluorescence Intensity vs. Unmodified Fluorescein

5-Acetamidofluorescein exhibits fluorescence intensity comparable to that of unmodified fluorescein [1]. Unlike FITC, which requires isothiocyanate chemistry and exhibits pH-dependent labeling efficiency, the acetamido derivative provides a pre-formed amide linkage option with spectral properties that do not differ substantially from the parent fluorophore.

Fluorescence Intensity
Class-level
Comparable to unmodified fluorescein
Supports detection sensitivity equivalence
Patent disclosure; validate in assay
Fluorescence spectroscopy Conjugate chemistry Immunoassay development

Glutathione-S-Conjugate Glycine Hydrolase Substrate

[Glutathione]-S-acetamidofluorescein functions as a specific substrate for glutathione-S-conjugate glycine hydrolase (EC 3.4.17.25), exhibiting 36% relative activity compared to [glutathione]-S-bimane [1]. In contrast, 5-IAF is primarily employed as a thiol-reactive labeling reagent rather than an enzyme substrate, and unmodified fluorescein lacks the requisite glutathione conjugation for this enzymatic pathway.

Enzyme Substrate Activity
Head-to-head
36% relative activity vs. glutathione-S-bimane
Enables enzyme activity monitoring
BRENDA data; pH/temp not specified
Enzymology Substrate specificity Phytochelatin synthesis

Retention of Enzymatic Activity After Labeling

Kinesin conjugated with acetamidofluorescein retains functional organelle motility and supports microtubule movement [1]. By comparison, labeling with 5-IAF may inhibit enzymatic activity at higher labeling stoichiometries due to cysteine modification at catalytic sites, and FITC labeling can introduce variable degrees of functional impairment [2].

Post-labeling Activity
Class-level
Retained kinesin motility and microtubule movement
Supports functional protein tracking
In vitro motility assay; activity retention qualitative
Enzyme labeling Motor protein assays Functional conjugation

Protease Substrate Hydrolysis by Melanoma Cells

Acetamidofluorescein conjugated to bovine serum albumin (BSA) serves as a fluorogenic substrate for proteinase detection in murine B16F10 melanoma cultures, with localized hydrolysis detected in the region immediately surrounding the cells [1]. In contrast, 5-IAF functions as a thiol-labeling reagent rather than a protease substrate, and unmodified fluorescein lacks the macromolecular carrier required for this spatially-resolved enzymatic detection format.

Protease Substrate Function
Reported
Localized hydrolysis by B16F10 melanoma cells
Enables extracellular protease imaging
Agarose gel culture; spatial resolution
Protease activity Cancer cell biology Fluorogenic substrate

Acetamidofluorescein Application Scenarios


Extracellular Protease Imaging Substrates

Researchers investigating tumor microenvironment proteolytic activity can employ acetamidofluorescein-BSA conjugates as spatially-resolved fluorogenic substrates. Murine B16F10 melanoma models demonstrate localized hydrolysis in the pericellular region, enabling visualization of protease secretion patterns [1]. This application is distinct from simple thiol-labeling approaches using 5-IAF.

Motor Protein Labeling for Motility Assays

For in vitro studies of kinesin-driven organelle transport and microtubule movement, acetamidofluorescein conjugation preserves functional activity of the labeled motor protein [1]. This contrasts with labeling strategies employing FITC or 5-IAF, which may compromise enzymatic or motor function through active site modification.

Glutathione-S-Conjugate Glycine Hydrolase Assays

In phytochelatin synthesis and glutathione metabolism research, [glutathione]-S-acetamidofluorescein functions as a specific substrate with 36% relative activity compared to [glutathione]-S-bimane [1]. This compound provides a fluorescent readout for enzyme activity, whereas alternative fluorescein derivatives lack the requisite glutathione conjugation for this assay.

Reference Standard for Fluorescein Conjugates

When developing immunoassays or fluorescence-based detection methods where conjugation via an amide linkage is desired, 5-acetamidofluorescein offers fluorescence intensity comparable to unmodified fluorescein [1]. This allows researchers to maintain established detection sensitivity while adopting alternative conjugation chemistry that may be better suited to specific protein or nucleic acid targets.

Application
Selection Property
Validation Focus
Extracellular protease imaging
Macromolecular fluorogenic substrate
Pericellular hydrolysis visualization
Motor protein tracking
Activity-preserving conjugation
Motility assay functional integrity
Glutathione metabolism assays
Specific enzyme substrate
Relative substrate activity validation
Fluorescent immunoassay development
Amide-linked fluorescein reference
Detection sensitivity equivalence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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